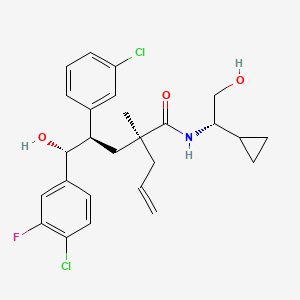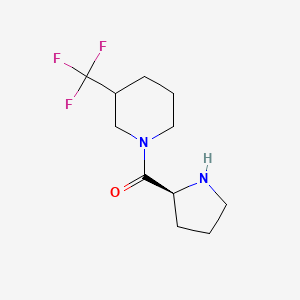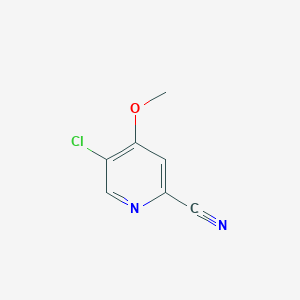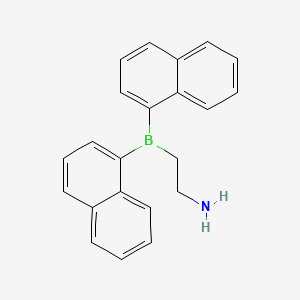
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate): is a complex organic compound with the molecular formula C38H76N2O4 and a molecular weight of 625.02 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) typically involves the reaction of dimethylaminoethylamine with nonane-9,1-diol and 2-ethylhexanoic acid. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The process involves multiple steps, including esterification and amination reactions, to achieve the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is utilized in the study of lipid interactions and membrane dynamics due to its amphiphilic nature.
Industry: Industrially, the compound is used in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and potentially affecting membrane-bound proteins and signaling pathways. This interaction can influence various cellular processes, making it a valuable tool in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
- ((2-(Dimethylamino)ethyl)azanediyl)bis(octane-8,1-diyl) bis(2-ethylhexanoate)
- ((2-(Dimethylamino)ethyl)azanediyl)bis(decane-10,1-diyl) bis(2-ethylhexanoate)
Comparison: Compared to similar compounds, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) exhibits unique properties due to its specific chain length and branching. These structural differences can influence its solubility, reactivity, and interaction with biological membranes, making it distinct in its applications and effectiveness.
Eigenschaften
Molekularformel |
C38H76N2O4 |
|---|---|
Molekulargewicht |
625.0 g/mol |
IUPAC-Name |
9-[2-(dimethylamino)ethyl-[9-(2-ethylhexanoyloxy)nonyl]amino]nonyl 2-ethylhexanoate |
InChI |
InChI=1S/C38H76N2O4/c1-7-11-27-35(9-3)37(41)43-33-25-21-17-13-15-19-23-29-40(32-31-39(5)6)30-24-20-16-14-18-22-26-34-44-38(42)36(10-4)28-12-8-2/h35-36H,7-34H2,1-6H3 |
InChI-Schlüssel |
WIPVZZLHYXSMTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CC)CCCC)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B13349564.png)






![Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B13349609.png)






